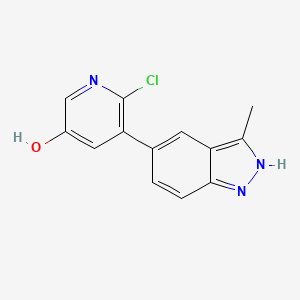
4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetrametil-2-(2,4,5-trifluorofenil)-1,3,2-dioxaborolano es un compuesto de éster borónico que ha ganado una atención significativa en el campo de la química orgánica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de dioxaborolano y un grupo trifluorofenilo. Se utiliza comúnmente como reactivo en diversas reacciones químicas, particularmente en la síntesis de moléculas orgánicas complejas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,4,5,5-Tetrametil-2-(2,4,5-trifluorofenil)-1,3,2-dioxaborolano normalmente implica la reacción de ácido 2,4,5-trifluorofenilborónico con pinacol en presencia de un agente deshidratante. La reacción suele llevarse a cabo bajo una atmósfera inerte para evitar la oxidación y otras reacciones secundarias. Las condiciones de reacción a menudo incluyen:
Solvente: Tetrahidrofurano (THF) o diclorometano (DCM)
Temperatura: Temperatura ambiente hasta reflujo
Catalizador: No se requiere
Agente Deshidratante: Tamices moleculares o sulfato de magnesio anhidro
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas automatizados permite un control preciso de las condiciones de reacción, lo que lleva a una mayor eficiencia y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4,4,5,5-Tetrametil-2-(2,4,5-trifluorofenil)-1,3,2-dioxaborolano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de boro se puede oxidar para formar ácidos borónicos o boratos.
Reducción: Las reacciones de reducción pueden convertir el grupo trifluorofenilo en derivados menos fluorados.
Sustitución: El compuesto puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura, donde el grupo trifluorofenilo es reemplazado por otros grupos arilo o vinilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H₂O₂) o perborato de sodio (NaBO₃)
Reducción: Hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄)
Sustitución: Catalizadores de paladio (Pd(PPh₃)₄) y bases (K₂CO₃ o NaOH)
Productos Mayores
Oxidación: Ácidos borónicos o boratos
Reducción: Derivados de fenilo parcialmente fluorados
Sustitución: Varios productos sustituidos con arilo o vinilo
Aplicaciones Científicas De Investigación
4,4,5,5-Tetrametil-2-(2,4,5-trifluorofenil)-1,3,2-dioxaborolano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en reacciones de acoplamiento cruzado para sintetizar moléculas orgánicas complejas.
Biología: Se emplea en el desarrollo de sondas fluorescentes para fines de imagenología y diagnóstico.
Medicina: Se investiga por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de intermediarios farmacéuticos.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 4,4,5,5-Tetrametil-2-(2,4,5-trifluorofenil)-1,3,2-dioxaborolano implica principalmente su capacidad para formar complejos estables con varios sustratos. El átomo de boro en el anillo de dioxaborolano puede coordinar con nucleófilos, facilitando diversas transformaciones químicas. El grupo trifluorofenilo mejora la reactividad y estabilidad del compuesto, convirtiéndolo en un reactivo valioso en la síntesis orgánica.
Comparación Con Compuestos Similares
Compuestos Similares
- 4,4,5,5-Tetrametil-2-fenil-1,3,2-dioxaborolano
- 4,4,5,5-Tetrametil-2-(2,3,4,5-tetrafluorofenil)-1,3,2-dioxaborolano
- 4,4,5,5-Tetrametil-2-(2,4-difluorofenil)-1,3,2-dioxaborolano
Unicidad
En comparación con compuestos similares, 4,4,5,5-Tetrametil-2-(2,4,5-trifluorofenil)-1,3,2-dioxaborolano es único debido a la presencia de tres átomos de flúor en el anillo de fenilo. Este grupo trifluorofenilo imparte propiedades electrónicas distintas, mejorando la reactividad del compuesto y haciéndolo particularmente útil en aplicaciones sintéticas específicas.
Propiedades
Fórmula molecular |
C12H14BF3O2 |
|---|---|
Peso molecular |
258.05 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3 |
Clave InChI |
SHTZNQIDIDKSNW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)


![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)


![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)

